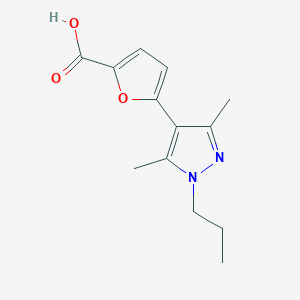
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide, also known as Compound X, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of sulfonamide derivatives and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. In cancer research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In inflammation research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to inhibit the activity of nuclear factor kappa B, which is a transcription factor that regulates the expression of genes involved in inflammation. In neurodegenerative disorders, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to have various biochemical and physiological effects in the body. In cancer research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. In inflammation research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of nuclear factor kappa B. In neurodegenerative disorders, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to reduce oxidative stress, inhibit the activity of acetylcholinesterase, and have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has been extensively studied for its therapeutic potential, which makes it a well-characterized compound. However, there are also some limitations to using 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X in lab experiments. It may have off-target effects, which means that it may interact with other enzymes or receptors in the body. It may also have limited solubility in certain solvents, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X. In cancer research, further studies are needed to determine the efficacy of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X in different types of cancer and to develop more potent analogs. In inflammation research, further studies are needed to determine the optimal dosing and timing of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X and to identify potential side effects. In neurodegenerative disorders, further studies are needed to determine the long-term effects of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X and to identify potential drug interactions.
Conclusion
In conclusion, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X is a synthetic compound that has been extensively studied for its therapeutic potential in various diseases. It has been found to have potential applications in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has several advantages for lab experiments, but there are also some limitations. There are several future directions for the study of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X, and further research is needed to determine its full therapeutic potential.
Synthesemethoden
The synthesis of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X involves the reaction of 4-methylpiperidine with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X as a white solid. The purity of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a key contributor to many diseases, and 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders such as Alzheimer's disease, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-6-7-14-8-11(9)15-18(16,17)12-5-3-2-4-10(12)13/h2-5,9,11,14-15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHHDPALTKIPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)

![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)




![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)


![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)
![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)